4-(5-Formyl-6-hydroxy-2-naphthalenyl)-N-methyl-N-(phenylmethyl)benzamide
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Overview
Description
The compound “US8614253, 32-5” is a small molecular drug with the chemical formula C26H21NO3 . Its IUPAC name is N-benzyl-4-(5-formyl-6-hydroxynaphthalen-2-yl)-N-methylbenzamide . This compound is known for its potential inhibitory effects on the enzyme IRE-1 alpha , which is involved in the unfolded protein response pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8614253, 32-5” involves several steps, starting with the preparation of the naphthalene derivative. The key steps include:
Formylation: Introduction of a formyl group to the naphthalene ring.
Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.
Industrial Production Methods
Industrial production of “US8614253, 32-5” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Implementation of stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
“US8614253, 32-5” undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
“US8614253, 32-5” has several scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of IRE-1 alpha.
Biology: Investigated for its role in modulating the unfolded protein response pathway.
Medicine: Potential therapeutic agent for diseases related to protein misfolding and endoplasmic reticulum stress.
Industry: Utilized in the development of new drugs targeting the unfolded protein response pathway
Mechanism of Action
The mechanism of action of “US8614253, 32-5” involves the inhibition of the enzyme IRE-1 alpha . This enzyme plays a crucial role in the unfolded protein response pathway, which is activated under conditions of endoplasmic reticulum stress. By inhibiting IRE-1 alpha, “US8614253, 32-5” helps to reduce the stress response, potentially alleviating conditions related to protein misfolding .
Comparison with Similar Compounds
Similar Compounds
US8614253, 32-2: Another IRE-1 alpha inhibitor with a similar structure but different substituents on the naphthalene ring.
US9241942, 32-2: A compound with similar inhibitory effects on IRE-1 alpha but with variations in the benzamide structure.
US8614253, 42-6: A related compound with a different arrangement of functional groups.
Uniqueness
“US8614253, 32-5” is unique due to its specific combination of formyl, hydroxyl, and benzamide groups, which contribute to its potent inhibitory effects on IRE-1 alpha. This unique structure allows for selective inhibition, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H21NO3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-benzyl-4-(5-formyl-6-hydroxynaphthalen-2-yl)-N-methylbenzamide |
InChI |
InChI=1S/C26H21NO3/c1-27(16-18-5-3-2-4-6-18)26(30)20-9-7-19(8-10-20)21-11-13-23-22(15-21)12-14-25(29)24(23)17-28/h2-15,17,29H,16H2,1H3 |
InChI Key |
VYGZNGAQJYQSJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O |
Origin of Product |
United States |
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